Cas no 1909316-63-7 (2-Methyl-5-oxazolesulfonyl Chloride)

2-Methyl-5-oxazolesulfonyl Chloride 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-1,3-oxazole-5-sulfonyl chloride
- AT18709
- 2-METHYLOXAZOLE-5-SULFONYL CHLORIDE
- 2-Methyl-5-oxazolesulfonyl Chloride
-
- MDL: MFCD29047224
- インチ: 1S/C4H4ClNO3S/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3
- InChIKey: FEVFWCGDUCQXQJ-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=CN=C(C)O1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 209
- トポロジー分子極性表面積: 68.6
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-Methyl-5-oxazolesulfonyl Chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M190930-100mg |
2-Methyl-5-oxazolesulfonyl Chloride |
1909316-63-7 | 100mg |
$345.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1691102-1g |
2-Methyloxazole-5-sulfonyl chloride |
1909316-63-7 | 98% | 1g |
¥16771 | 2023-04-15 | |
Chemenu | CM413461-250mg |
2-methyl-1,3-oxazole-5-sulfonyl chloride |
1909316-63-7 | 95%+ | 250mg |
$*** | 2023-03-29 | |
Enamine | EN300-244943-2.5g |
2-methyl-1,3-oxazole-5-sulfonyl chloride |
1909316-63-7 | 95% | 2.5g |
$2520.0 | 2024-06-19 | |
Enamine | EN300-244943-0.25g |
2-methyl-1,3-oxazole-5-sulfonyl chloride |
1909316-63-7 | 95% | 0.25g |
$637.0 | 2024-06-19 | |
Enamine | EN300-244943-5.0g |
2-methyl-1,3-oxazole-5-sulfonyl chloride |
1909316-63-7 | 95% | 5.0g |
$3728.0 | 2024-06-19 | |
Enamine | EN300-244943-1g |
2-methyl-1,3-oxazole-5-sulfonyl chloride |
1909316-63-7 | 95% | 1g |
$1286.0 | 2023-09-15 | |
Enamine | EN300-244943-10g |
2-methyl-1,3-oxazole-5-sulfonyl chloride |
1909316-63-7 | 95% | 10g |
$5528.0 | 2023-09-15 | |
Aaron | AR01AVH6-250mg |
2-Methyl-1,3-oxazole-5-sulfonyl chloride |
1909316-63-7 | 95% | 250mg |
$1036.00 | 2025-02-09 | |
Aaron | AR01AVH6-1g |
2-Methyl-1,3-oxazole-5-sulfonyl chloride |
1909316-63-7 | 95% | 1g |
$2067.00 | 2025-02-09 |
2-Methyl-5-oxazolesulfonyl Chloride 関連文献
-
1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
2-Methyl-5-oxazolesulfonyl Chlorideに関する追加情報
2-Methyl-5-Oxazolesulfonyl Chloride (CAS No. 1909316-63-7): A Comprehensive Overview
The compound 2-Methyl-5-Oxazolesulfonyl Chloride, identified by the CAS registry number 1909316-63-7, is a significant molecule in the field of organic chemistry and materials science. This compound, often referred to as MeOSOCl, has garnered attention due to its unique structural properties and versatile applications in various chemical processes.
The molecular structure of 2-Methyl-5-Oxazolesulfonyl Chloride consists of an oxazole ring, a sulfonyl group, and a methyl substituent. The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, provides a rigid framework that enhances the compound's stability and reactivity. The sulfonyl group (-SO₂-) contributes to the molecule's electrophilic character, making it highly reactive in nucleophilic substitution reactions. The methyl group (-CH₃) attached to the oxazole ring adds steric bulk, which can influence the compound's reactivity and selectivity in chemical transformations.
Recent studies have highlighted the potential of 2-Methyl-5-Oxazolesulfonyl Chloride in the synthesis of advanced materials, particularly in the development of high-performance polymers and coatings. Researchers have demonstrated that this compound can serve as an effective building block for constructing functional polymers with tailored properties, such as improved thermal stability and mechanical strength.
In the realm of drug discovery, MeOSOCl has shown promise as an intermediate in the synthesis of bioactive compounds. Its ability to undergo various nucleophilic substitutions and condensation reactions makes it a valuable reagent in medicinal chemistry. For instance, recent investigations have explored its use in the construction of heterocyclic frameworks that are analogous to biologically relevant molecules.
The synthesis of 2-Methyl-5-Oxazolesulfonyl Chloride typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the oxidation of 2-methylthiazole derivatives followed by chlorination to introduce the sulfonyl chloride functionality.
In terms of applications, MeOSOCl has found utility in various industrial processes, including the production of specialty chemicals and intermediates for agrochemicals. Its reactivity and selectivity make it an ideal candidate for use in large-scale chemical manufacturing.
The latest research on this compound has focused on its role in sustainable chemistry practices. Scientists are exploring ways to optimize its synthesis pathways to minimize waste generation and improve energy efficiency, aligning with global efforts toward greener chemical processes.
In conclusion, 2-Methyl-5-Oxazolesulfonyl Chloride, with its unique chemical properties and diverse applications, remains a critical compound in modern organic chemistry and materials science. As research continues to uncover new potential uses for this molecule, it is poised to play an increasingly important role in both academic and industrial settings.
1909316-63-7 (2-Methyl-5-oxazolesulfonyl Chloride) 関連製品
- 1806491-85-9(2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole)
- 1807119-04-5(3-Bromo-5-bromomethyl-2-cyanobenzoic acid)
- 2171939-53-8(3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid)
- 2137541-46-7(1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]-)
- 2580181-70-8(tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate)
- 1361738-62-6(2-Hydroxy-3-(2,3,5-trichlorophenyl)pyridine-5-acetic acid)
- 2228518-21-4(2-bromo-1-4-(diethylamino)phenylethan-1-ol)
- 2679832-48-3((2S)-2-[N-(4-chlorophenyl)-2,2,2-trifluoroacetamido]propanoic acid)
- 1476762-29-4(Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate)
- 1351582-77-8(2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride)




